3-Acetyl-1-methylpyrrole

Catalog No.
S562484
CAS No.
932-62-7
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-1-methylpyrrole

CAS Number

932-62-7

Product Name

3-Acetyl-1-methylpyrrole

IUPAC Name

1-(1-methylpyrrol-3-yl)ethanone

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3

InChI Key

SZYIVZGXCXFXDN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN(C=C1)C

Synonyms

3-acetyl-1-methylpyrrole

Canonical SMILES

CC(=O)C1=CN(C=C1)C

The exact mass of the compound 3-Acetyl-1-methylpyrrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Acetyl-1-methylpyrrole (CAS 932-62-7) is a highly valued, regiospecific nitrogen heterocycle utilized extensively as a building block in pharmaceutical and agrochemical synthesis. Characterized by an acetyl group at the 3-position and a methyl-protected pyrrole nitrogen, this compound exists as a combustible liquid with a boiling point of 148-150 °C at 15 mmHg . Its primary procurement value lies in its specific substitution pattern; the 3-acetyl geometry provides a distinct steric and electronic profile compared to the more common 2-acetyl isomer, enabling the synthesis of unique chalcones, kinase inhibitors, and advanced photoredox products where precise spatial arrangement is critical for biological target binding and downstream reactivity [1].

Substituting 3-acetyl-1-methylpyrrole with its closest analogs introduces severe synthetic and functional liabilities. Replacing it with the overwhelmingly dominant 2-acetyl-1-methylpyrrole completely alters the vector of the acetyl group, disrupting the required geometry for downstream cyclizations and receptor-binding interactions in pharmaceutical derivatives [1]. Furthermore, attempting to use the unmethylated analog, 3-acetylpyrrole, introduces a reactive N-H site that forms strong intermolecular hydrogen-bonded dimers, drastically reducing solubility in non-polar solvents and necessitating costly, yield-reducing protection and deprotection steps [2]. Finally, relying on in-house Friedel-Crafts acylation of 1-methylpyrrole is highly inefficient, as the reaction overwhelmingly favors the 2-position, making direct procurement of the pure 3-isomer essential to avoid tedious chromatographic separations and massive yield losses [3].

Thermodynamic Stability and C-H Bond Activation Profile vs. 2-Acetyl Isomer

Thermochemical analysis reveals that 3-acetyl-1-methylpyrrole is thermodynamically less stable than its 2-acetyl counterpart. High-level ab initio calculations and combustion calorimetry demonstrate that the NCH2-H bond dissociation enthalpy (BDE) for the 3-isomer is 390.2 kJ/mol, which is noticeably lower than the 395.3 kJ/mol observed for the 2-isomer [1]. This specific energetic profile alters its behavior in radical-mediated pathways.

Evidence DimensionNCH2-H Bond Dissociation Enthalpy (BDE)
Target Compound Data390.2 kJ/mol
Comparator Or Baseline2-acetyl-1-methylpyrrole (395.3 kJ/mol)
Quantified Difference5.1 kJ/mol lower BDE for the 3-isomer
ConditionsHigh-level ab initio molecular orbital calculations (G3(MP2)//B3LYP) validated by static bomb combustion calorimetry

The lower thermodynamic stability and reduced BDE of the 3-isomer make it uniquely reactive in specific radical-driven late-stage functionalizations, requiring exact isomer procurement for reproducible kinetics.

Elimination of Intermolecular Hydrogen Bonding vs. Unmethylated Analog

The presence of the N-methyl group fundamentally changes the physical state and handling characteristics of the compound compared to its unmethylated analog, 3-acetylpyrrole. While 3-acetylpyrrole exists as a solid that forms centrosymmetric dimers via strong intermolecular N-H···O hydrogen bonds, 3-acetyl-1-methylpyrrole is a liquid (bp 148-150 °C at 15 mmHg) that completely lacks this hydrogen-bonding capability [1]. This structural difference drastically alters its solvation dynamics.

Evidence DimensionIntermolecular dimerization and physical state
Target Compound DataLiquid, no N-H donor capability
Comparator Or Baseline3-Acetylpyrrole (Solid, forms centrosymmetric dimers via N-H···O bonds)
Quantified DifferenceComplete elimination of hydrogen-bonded dimerization
ConditionsStandard handling conditions and crystallographic analysis

The N-methylation prevents dimerization, significantly improving solubility in organic solvents and eliminating the need for N-protection steps in complex multi-step API synthesis.

Photoredox α-Arylation Efficiency in Sterically Hindered Systems

In advanced photochemical synthesis, the enolate derived from 3-acetyl-1-methylpyrrole demonstrates superior reactivity in SRN1 mechanisms compared to sterically encumbered baseline ketones. When reacted with iodoarenes in DMSO, this compound successfully undergoes α-arylation via a chain-propagation electron-transfer process, overcoming the steric limitations that typically prevent aryl radicals from coupling with bulkier enolates [1].

Evidence DimensionEnolate reactivity via SRN1 mechanism
Target Compound DataEfficient α-arylation
Comparator Or BaselineSterically hindered bulky ketones (fail to couple)
Quantified DifferenceOvercomes steric limitations to yield α-substituted acetyl pyrroles
ConditionsPhotochemical arylation with iodoarenes in DMSO

This specific compound allows buyers to successfully execute metal-free, visible-light-induced C-C bond formations that fail with more sterically encumbered ketone baselines.

Regioselectivity Bottleneck in Precursor Synthesis

From a manufacturability standpoint, attempting to synthesize 3-acetyl-1-methylpyrrole via direct electrophilic aromatic substitution of 1-methylpyrrole is highly inefficient. Acylation predominantly yields 2-acetyl-1-methylpyrrole, with the 3-isomer formed only in minor amounts [1]. This poor regioselectivity creates a severe bottleneck for in-house preparation.

Evidence DimensionIsomer distribution during direct acylation
Target Compound DataMinor product (low yield)
Comparator Or Baseline2-acetyl-1-methylpyrrole (Major product)
Quantified DifferenceDirect acylation overwhelmingly favors the 2-position
ConditionsStandard electrophilic aromatic substitution (Friedel-Crafts acylation) of 1-methylpyrrole

Procuring the pure 3-acetyl isomer directly is a critical cost-saving measure that bypasses the low-yielding, labor-intensive chromatographic separation required during in-house synthesis.

Late-Stage Photoredox Functionalization in API Synthesis

Driven by its favorable enolate reactivity and specific bond dissociation profile, 3-acetyl-1-methylpyrrole is an ideal starting material for metal-free SRN1 photochemical α-arylation. This allows process chemists to introduce complex aryl groups adjacent to the ketone under mild, visible-light conditions, preserving sensitive functional groups in advanced pharmaceutical intermediates [1].

Synthesis of Geometry-Specific Chalcones and Kinase Inhibitors

Because the 3-position substitution provides a distinct spatial vector compared to the 2-isomer, this compound is strictly required for synthesizing 1-(1-methyl-1H-pyrrol-3-yl)-propenone derivatives (chalcones). These intermediates are subsequently cyclized into pyrimidine-fused heterocycles, where the precise 3-pyrrole geometry is mandatory for proper docking into biological kinase targets [2].

Streamlined Cross-Coupling without Protection Steps

Due to the permanent N-methyl group which prevents the N-H···O dimerization seen in 3-acetylpyrrole, this compound is the optimal choice for multi-step organometallic workflows. It can be directly subjected to harsh basic or cross-coupling conditions without the yield losses and extra unit operations associated with installing and removing nitrogen protecting groups [3].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Acetyl-1-methylpyrrole

Dates

Last modified: 08-15-2023

Explore Compound Types